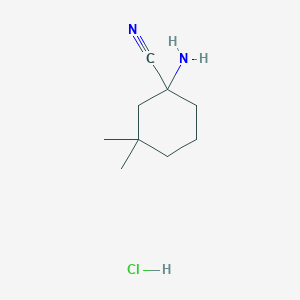

![molecular formula C25H18N2O4S B2381089 N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-63-8](/img/structure/B2381089.png)

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that contains a thiazole moiety. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data were provided, as well as the MS (ESI) data .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and MS . The semiempirical modeling of the structure was attained using PM6 and PM6/CI (configuration interaction) with optimization in the ground (S 0) and first excited (S 1) states .

Chemical Reactions Analysis

The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The compound was synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data were provided, as well as the MS (ESI) data .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound's synthesis involves reactions with various nucleophiles, showcasing its versatility in chemical synthesis (Moss & Taylor, 1982).

- It's also used in synthesizing various derivatives, such as N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which have been tested for diuretic activity (Yar & Ansari, 2009).

Antimicrobial and Anticancer Activity

- Compounds synthesized from this chemical have been evaluated for antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

- It has been used to create analogs with potential anticancer activities, as evidenced by the synthesis and evaluation of various derivatives against cancer cell lines (Ravinaik et al., 2021).

Molecular and Structural Studies

- The compound's derivatives have been the subject of molecular docking studies, offering insights into their potential interactions with biological targets (Patel & Patel, 2015).

- Investigations into the compound's analogs have provided understanding in the field of computational calculations and molecular docking for drug discovery (Fahim & Ismael, 2021).

Enzyme Inhibitory Potential

- Derivatives of this compound have shown significant enzyme inhibitory activities, important for developing treatments for various diseases (Abbasi et al., 2019).

Orientations Futures

The compound and its derivatives have potential for further optimization and development . They could be investigated for various biological activities, including antibacterial activity . The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest future directions for research .

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with antibacterial activity . They are often used in the synthesis of hybrid antimicrobials, which combine the effects of two or more agents for a more potent antibacterial effect .

Mode of Action

It is suggested that the compound may interact with its targets in a distinctive manner when used in conjunction with a cell-penetrating peptide . This interaction could potentially lead to changes such as faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .

Biochemical Pathways

Thiazole derivatives are known to affect various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these pathways would depend on the specific target and mode of action of the compound.

Result of Action

It is suggested that the compound displays potent antibacterial activity against both gram-negative and gram-positive bacteria . Specific compounds with certain substitutions have shown attractive antibacterial activity against multiple strains .

Propriétés

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O4S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(32-23)27-24(29)20-15-30-18-13-7-8-14-19(18)31-20/h1-14,20H,15H2,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUTRSSNUOWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/structure/B2381008.png)

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)

![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)